Molecular weight and formula of 2-Amino-4-(dimethylamino)butanoic acid
Molecular weight and formula of 2-Amino-4-(dimethylamino)butanoic acid
An In-Depth Technical Guide to 2-Amino-4-(dimethylamino)butanoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Amino-4-(dimethylamino)butanoic acid is a non-proteinogenic α-amino acid, a class of molecules that, while not incorporated into proteins during ribosomal synthesis, plays a crucial role in modern biochemical and pharmaceutical research. As a derivative of butanoic acid featuring both a primary amine at the alpha position and a tertiary dimethylamino group at the 4-position, this compound offers unique structural and chemical properties. Its bifunctional nature makes it a valuable building block in the synthesis of complex molecules, including peptidomimetics and other novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, analytical characterization, and potential applications for researchers and professionals in drug development.
Physicochemical Properties and Identification
The fundamental characteristics of 2-Amino-4-(dimethylamino)butanoic acid are summarized below. Accurate identification and characterization begin with these core data points, which are essential for both experimental design and regulatory documentation.
| Property | Value | Source |
| Molecular Formula | C6H14N2O2 | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| CAS Number | 3940-52-1 | [1] |
| InChI Code | 1S/C6H14N2O2/c1-8(2)4-3-5(7)6(9)10/h5H,3-4,7H2,1-2H3,(H,9,10) | [1] |
| InChIKey | XVQRABGSXSUQLJ-UHFFFAOYSA-N | [1] |
Synthetic Approaches: A Conceptual Framework
While specific, scaled-up manufacturing protocols for 2-Amino-4-(dimethylamino)butanoic acid are proprietary, its structure lends itself to established synthetic organic chemistry routes. The synthesis of structurally related compounds provides a strong basis for its potential production. For instance, a common strategy involves the modification of a suitable precursor. One patented process for producing related 4-aminobutyric acid derivatives involves the conversion of a β-carboxamido group on a propionic acid compound into a nitrile group, followed by reduction to form the aminomethyl group[2]. Another approach could involve the reaction of a brominated crotonate derivative with dimethylamine, followed by further chemical transformations to yield the final product[3]. Such multi-step syntheses are common for producing enantiomerically pure amino acid intermediates for the pharmaceutical industry[4].
Analytical Methodologies for Characterization and Quantification
The accurate analysis of amino acids like 2-Amino-4-(dimethylamino)butanoic acid is critical for quality control, pharmacokinetic studies, and metabolic research. Due to the typical lack of a strong UV chromophore in simple amino acids, direct detection can be challenging, often necessitating derivatization to enhance sensitivity and selectivity[5].
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for amino acid analysis[5]. For compounds like 2-Amino-4-(dimethylamino)butanoic acid, which lack a native chromophore, pre-column derivatization is a highly effective strategy to enable sensitive detection, often by fluorescence[6]. Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a powerful method for analyzing polar compounds like amino acids without derivatization[7].
Below is a generalized, field-proven protocol for the quantification of a non-chromophoric amino acid, adapted from established methods for similar molecules[6].
Objective: To quantify 2-Amino-4-(dimethylamino)butanoic acid in a biological matrix (e.g., plasma) using HPLC with fluorescence detection after derivatization.
Materials:
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2-Amino-4-(dimethylamino)butanoic acid standard
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Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
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Acetonitrile (HPLC grade)
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Ultrapure Water
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Sodium Bicarbonate Buffer (1 M, pH 9.0)
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Hydrochloric Acid (2 M)
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Trichloroacetic Acid (TCA) for protein precipitation
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Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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Syringe filters (0.22 µm)
Procedure:
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Sample Preparation (Plasma):
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To 100 µL of plasma, add 20 µL of 10% TCA to precipitate proteins.
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Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
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Carefully collect the supernatant for the derivatization step[6].
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-
Standard Preparation:
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Prepare a 1 mg/mL stock solution of 2-Amino-4-(dimethylamino)butanoic acid in ultrapure water.
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Create a series of working standards (e.g., 1 µg/mL to 100 µg/mL) by serial dilution of the stock solution[6].
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-
Derivatization:
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In a microcentrifuge tube, mix 20 µL of the sample supernatant or standard solution with 40 µL of 1% (w/v) FDAA in acetone.
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Add 20 µL of 1 M sodium bicarbonate buffer.
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Vortex the mixture and incubate at 40°C for 60 minutes in a water bath[6].
-
Stop the reaction by adding 10 µL of 2 M HCl[6].
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Filter the resulting solution through a 0.22 µm syringe filter before injection.
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-
HPLC-Fluorescence Detector (FLD) Conditions:
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Column: C18 reversed-phase column
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Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 50 mM triethylamine phosphate, pH 3.0).
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Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
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Fluorescence Detection: Excitation at 340 nm, Emission at 500 nm.
-
-
Data Analysis:
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Construct a calibration curve by plotting the peak area of the derivatized standards against their concentration.
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Quantify the amount of 2-Amino-4-(dimethylamino)butanoic acid in the samples by interpolating their peak areas from the calibration curve.
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Workflow for HPLC Analysis
The general workflow for this analytical process is illustrated in the diagram below.
Caption: General experimental workflow for HPLC quantification.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher throughput and specificity, UPLC-MS/MS is an excellent alternative. This method combines the superior separation power of UPLC with the sensitive and selective detection of mass spectrometry. Derivatization is often still employed to improve chromatographic retention and ionization efficiency.
Objective: To achieve rapid and sensitive quantification of 2-Amino-4-(dimethylamino)butanoic acid using a validated UPLC-MS/MS method.
Procedure Outline:
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Sample Preparation: Similar to the HPLC protocol, involving protein precipitation. An internal standard (an isotopically labeled version of the analyte) should be added before precipitation for the most accurate quantification.
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Derivatization: The AccQ•Tag™ Ultra reagent is commonly used for the analysis of amino compounds, reacting with both primary and secondary amines to form stable derivatives suitable for UPLC-MS/MS analysis.
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UPLC-MS/MS Analysis:
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A short (e.g., 7.5-minute) gradient method on a suitable UPLC column provides rapid separation.
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Detection is performed using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized analyte and internal standard are monitored for maximum selectivity and sensitivity.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and limits of quantification (LLOQ). Standard curves are typically prepared in a surrogate matrix (e.g., water-methanol) since obtaining a true biological blank is often impossible for endogenous or related compounds.
Applications in Research and Drug Development
The unique structure of 2-Amino-4-(dimethylamino)butanoic acid makes it a compound of interest for several applications:
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Peptide Synthesis: As a modified amino acid, it can be incorporated into peptides to alter their conformation, stability, and biological activity. The dimethylamino group can introduce a permanent positive charge at physiological pH, potentially improving cell permeability or receptor binding affinity. Related compounds like Boc-4-amino-2,2-dimethyl-butyric acid are widely used as protected building blocks in peptide synthesis[8].
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Pharmaceutical Intermediates: It can serve as a key starting material or intermediate in the synthesis of more complex small-molecule drugs[9]. Its functional groups allow for a variety of chemical modifications.
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Diagnostic and Labeling Reagents: The structural analogue, 4-(Dimethylamino)butyric acid (DMBA), has been successfully used as a labeling agent for the electrochemiluminescence (ECL) detection of biological substances, acting as an analogue of the commonly used co-reactant tripropylamine[10]. This suggests that 2-Amino-4-(dimethylamino)butanoic acid could be explored for similar applications in bioanalytical assays.
Conclusion
2-Amino-4-(dimethylamino)butanoic acid is a specialized chemical entity with significant potential for advanced life sciences research. Its value lies in its utility as a versatile building block for creating novel peptides and pharmaceuticals. The analytical methodologies detailed in this guide, particularly those employing derivatization coupled with HPLC or UPLC-MS/MS, provide robust frameworks for its accurate quantification. As the demand for sophisticated molecular tools in drug discovery grows, the importance of non-proteinogenic amino acids like this one will continue to increase.
References
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PubChem. (n.d.). 2-Amino-4-(methylamino)butanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-(carbamoylamino)butanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(Dimethylamino)butyric acid. Retrieved from [Link]
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Antoni, G., et al. (1997). Synthesis of L-2,4-diamino[4-11C]butyric acid and its use in some in vitro and in vivo tumour models. Nuclear Medicine and Biology, 24(6), 595-601. Retrieved from [Link]
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Waters. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]
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Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
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FooDB. (2011). Showing Compound 2,4-Diaminobutyric acid (FDB022978). Retrieved from [Link]
- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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Qi, H. B., et al. (2005). 4-(Dimethylamino)butyric acid labeling for electrochemiluminescence detection of biological substances by increasing sensitivity with gold nanoparticle amplification. Analytical Chemistry, 77(11), 3494-9. Retrieved from [Link]
- Google Patents. (n.d.). WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines.
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
Sources
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- 3. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
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